molecular formula C3H11NNa2O8P2 B000452 Pamidronate disodium CAS No. 57248-88-1

Pamidronate disodium

Katalognummer: B000452
CAS-Nummer: 57248-88-1
Molekulargewicht: 297.05 g/mol
InChI-Schlüssel: TVQNUQCYOOJTMK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Pamidronate disodium is synthesized through a series of chemical reactions. The preparation involves the following steps:

For industrial production, this compound is typically prepared by dissolving pamidronic acid in water, adding sodium hydroxide, and then lyophilizing the solution to obtain a dry powder .

Analyse Chemischer Reaktionen

Pamidronate disodium undergoes several types of chemical reactions:

Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions where bone integrity is compromised. Its primary indications include:

  • Hypercalcemia of malignancy
  • Paget's disease of bone
  • Osteolytic bone metastases (e.g., breast cancer and multiple myeloma)

The compound has been shown to significantly reduce pain and improve quality of life in patients suffering from metastatic bone disease and related complications .

Treatment of Hypercalcemia

This compound is effective in treating hypercalcemia caused by malignancies. It reduces serum calcium levels by inhibiting bone resorption, thus preventing complications associated with elevated calcium levels. In a study involving patients with cancer-related hypercalcemia, pamidronate demonstrated rapid normalization of calcium levels compared to conventional treatments .

Management of Osteolytic Lesions

Osteolytic lesions are common in cancers such as multiple myeloma and breast cancer. This compound has been shown to alleviate pain associated with these lesions and prevent skeletal-related events (SREs) such as fractures and the need for radiation therapy. A clinical trial indicated that patients receiving pamidronate experienced significant pain relief compared to those receiving standard chemotherapy alone .

Pain Relief in Metastatic Bone Disease

This compound has been evaluated for its analgesic properties in patients with advanced metastatic bone cancer. A study involving 160 elderly patients revealed that those treated with pamidronate experienced a higher total effective rate in pain relief (85%) compared to the chemotherapy-only group (55%) . The following table summarizes the effectiveness of this compound versus chemotherapy:

Treatment GroupNumber of PatientsTotal Effective Rate (%)Pain Relief Onset (Days)Analgesic Duration (Days)
This compound10085214
Chemotherapy605557

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with multiple myeloma experienced significant pain reduction after two doses of this compound, leading to improved mobility and quality of life.
  • Case Study 2 : In another instance, an elderly patient with metastatic breast cancer reported rapid relief from bone pain within three days of initiating treatment with pamidronate, allowing for a reduction in opioid use .

Biologische Aktivität

Pamidronate disodium is a bisphosphonate medication primarily used to treat conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteolytic bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, which is crucial in managing various bone-related disorders.

The principal pharmacologic action of this compound involves the inhibition of bone resorption . The exact mechanism is not fully elucidated, but several factors contribute to its antiresorptive effects:

  • Adsorption to Bone Minerals : this compound binds to hydroxyapatite crystals in bone, blocking the dissolution of this mineral component.
  • Inhibition of Osteoclast Activity : In vitro studies indicate that pamidronate may inhibit osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover and preventing bone loss .

Pharmacokinetics

This compound is administered intravenously, and its pharmacokinetic profile has been extensively studied:

  • Distribution : Following administration, approximately 50% to 60% of pamidronate is rapidly absorbed by bone, with significant retention in areas of high bone turnover. The mean body retention over 120 hours is about 54% .
  • Excretion : The drug is not metabolized; it is primarily eliminated via renal excretion. Studies show that drug levels become undetectable within 12 to 36 hours post-infusion .
  • Half-life : The terminal elimination half-life in bone can be as long as 300 days, indicating prolonged effects on bone metabolism .

Clinical Efficacy

This compound has demonstrated clinical efficacy in various studies:

  • Hypercalcemia of Malignancy : A study involving cancer patients indicated that treatment with pamidronate resulted in significant decreases in serum calcium and phosphate levels, consistent with its antiresorptive action. The median maximum percent decreases from baseline in serum alkaline phosphatase were notable across different dosage groups (15 mg, 45 mg, and 90 mg), indicating effective management of hypercalcemia .
  • Bone Pain Management : In patients with multiple myeloma, the combination of pamidronate with chemotherapy has been shown to alleviate bone pain significantly compared to chemotherapy alone .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

  • Case Study 1 : A patient with metastatic breast cancer receiving pamidronate experienced a marked reduction in skeletal-related events and improvement in quality of life measures. This supports the role of pamidronate in managing complications arising from metastatic disease.
  • Case Study 2 : In patients with Paget's disease treated with pamidronate, approximately 44% exhibited a greater than 50% decrease in serum alkaline phosphatase levels post-treatment, demonstrating its effectiveness in reducing abnormal bone turnover associated with this condition .

Summary Table of Key Findings

ParameterFindings
MechanismInhibition of osteoclast activity
Distribution50-60% retained by bones; mean retention ~54%
ExcretionExclusively renal; undetectable after 12-36 hours
Clinical EfficacySignificant reduction in serum calcium/phosphate
Case StudiesEffective in managing pain and skeletal events

Eigenschaften

Key on ui mechanism of action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.

CAS-Nummer

57248-88-1

Molekularformel

C3H11NNa2O8P2

Molekulargewicht

297.05 g/mol

IUPAC-Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI-Schlüssel

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Kanonische SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

melting_point

254-262

Key on ui other cas no.

57248-88-1

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

40391-99-9 (Parent)

Löslichkeit

1.58e+01 g/L

Synonyme

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamidronate disodium
Reactant of Route 2
Pamidronate disodium
Reactant of Route 3
Pamidronate disodium
Reactant of Route 4
Pamidronate disodium
Reactant of Route 5
Pamidronate disodium
Reactant of Route 6
Pamidronate disodium
Customer
Q & A

A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]

A: By inhibiting osteoclast activity, this compound reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]

A: The molecular formula of this compound is C3H9NO7P2Na2. []

ANone: The molecular weight of this compound is 299.05 g/mol.

A: Yes, research has shown that incorporating this compound into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.

A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that this compound injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []

A: this compound is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []

A: Research indicates that while this compound elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.

A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of this compound in osteoporosis and other bone-related conditions.

A: Yes, this compound has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []

A: Researchers have investigated the incorporation of this compound into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of this compound and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.

A: Zoledronic Acid, another bisphosphonate, has been compared to this compound in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]

A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to this compound for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.

A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of this compound across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.